(5Z)-2-(3,5-dimethylanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one
Description
This compound belongs to the Z-configuration thiazol-4-one family, characterized by a benzylidene group at position 5 and a substituted anilino moiety at position 2. The synthesis involves condensation of 2-thioxothiazolidin-4-one derivatives with substituted benzaldehydes under acidic conditions (e.g., acetic acid/sodium acetate), followed by nucleophilic substitution with 3,5-dimethylaniline . Key structural features include:
Properties
Molecular Formula |
C19H18N2OS |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(5Z)-2-(3,5-dimethylphenyl)imino-5-[(2-methylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2OS/c1-12-8-13(2)10-16(9-12)20-19-21-18(22)17(23-19)11-15-7-5-4-6-14(15)3/h4-11H,1-3H3,(H,20,21,22)/b17-11- |
InChI Key |
FGUYKTVSEBYBEG-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)C)C)S2 |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC(=CC(=C3)C)C)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,5Z)-2-[(3,5-DIMETHYLPHENYL)IMINO]-5-[(2-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the thiazolidinone ring.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, where the imino group or the phenyl substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, owing to its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(3,5-DIMETHYLPHENYL)IMINO]-5-[(2-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Steric Effects : Bulky substituents (e.g., diphenylpyrazolyl in 4c) increase melting points due to enhanced crystal packing .
- Synthetic Flexibility: The target compound’s synthesis is scalable under mild conditions compared to immunomodulators like ponesimod, which require complex functionalization .
Antimicrobial Activity (MIC50 Values):
Thiazol-4-one analogs exhibit moderate to potent activity against bacterial strains. For example:
- 4c (Diphenylpyrazolyl derivative) : Higher lipophilicity may enhance Gram-positive bacterial inhibition .
Solubility and Stability:
- The 3,5-dimethylanilino group in the target compound improves solubility in organic solvents compared to purely hydrophobic analogs (e.g., 4c).
- Methanesulfonate derivatives (e.g., ) exhibit enhanced aqueous solubility for pharmaceutical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
